molecular formula C13H15N3S B15058983 3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline

3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline

Cat. No.: B15058983
M. Wt: 245.35 g/mol
InChI Key: QYAXAZNYDBBVAA-UHFFFAOYSA-N
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Description

3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline is a heterocyclic compound featuring a thiazole core substituted with a pyrrolidine ring at the 2-position and an aniline group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for tailored modifications to optimize properties such as solubility, binding affinity, or electronic characteristics.

Properties

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

3-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C13H15N3S/c14-11-5-3-4-10(8-11)12-9-17-13(15-12)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7,14H2

InChI Key

QYAXAZNYDBBVAA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=CS2)C3=CC(=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For instance, 2-bromo-4-(pyrrolidin-1-yl)thiazole can be synthesized by reacting 2-bromo-4-chlorothiazole with pyrrolidine.

    Coupling with Aniline: The final step involves coupling the synthesized 2-(pyrrolidin-1-yl)thiazole with aniline through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of 3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using palladium acetate and triphenylphosphine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole or aniline rings.

    Reduction: Reduced forms of the thiazole or aniline rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

To contextualize its properties, we compare 3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline with five structural analogs. Key differences lie in substituents on the thiazole ring, aniline group, or adjacent aromatic systems, which influence molecular weight, electronic effects, and steric profiles.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties
3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline (Parent) C₁₃H₁₅N₃S 245.34 Pyrrolidine at thiazole-2; aniline at thiazole-4 High basicity, moderate lipophilicity
2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline C₁₃H₁₄ClN₃S 279.79 Chloro at aniline-2; pyrrolidine at thiazole-2 Enhanced halogen bonding potential
4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline C₁₅H₁₆N₄S 292.38 Methyl at thiazole-2; pyrazolylmethyl at aniline-N Reduced steric bulk, increased H-bond donors
3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline C₁₆H₁₃N₃O₂S 311.36 Nitro and methyl at phenyl-thiazole-4; aniline at thiazole-2 Electron-withdrawing nitro group; high reactivity
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline C₁₃H₉F₃N₄S 310.30 Trifluoromethylpyrazole at thiazole-2; aniline at thiazole-4 High lipophilicity (CF₃); metabolic stability
2-(4-Methylthiazol-2-yl)aniline C₁₀H₁₀N₂S 190.26 Methyl at thiazole-4; aniline at thiazole-2 Simplified structure; lower molecular weight

Detailed Analysis of Structural and Functional Differences

Electronic Effects
  • Chloro-Substituted Analog () : The chloro group at aniline-2 introduces electron-withdrawing effects, which may reduce basicity of the aniline NH₂ and stabilize resonance structures.
  • Nitro-Substituted Analog () : The nitro group strongly withdraws electrons, making the adjacent phenyl ring electron-deficient. This could hinder electrophilic substitution reactions but favor reduction or nucleophilic aromatic substitution.
  • Trifluoromethylpyrazole Analog () : The CF₃ group is both electron-withdrawing and lipophilic, enhancing metabolic stability and membrane permeability.
Steric and Conformational Features
  • Methylthiazole Analog () : The methyl group at thiazole-4 creates minimal steric interference, favoring planar stacking interactions in crystalline materials or protein binding.

Biological Activity

3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its anticancer, antibacterial, and antifungal activities, supported by data from various studies.

Chemical Structure and Properties

The compound features a thiazole ring linked to a pyrrolidine moiety and an aniline group, which contributes to its biological activity. The structural characteristics of thiazoles are known to enhance interactions with biological targets, making them valuable in drug design.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic activity of several thiazole derivatives against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (leukemia). The results showed that compounds with the thiazole ring system demonstrated IC50 values comparable to standard drugs like doxorubicin. For instance:

CompoundCell LineIC50 (µg/mL)
3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)anilineHT-29< 1.98
Compound XJurkat< 1.61
DoxorubicinHT-29Reference

The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity, suggesting that modifications at this site could further improve activity .

Antibacterial Activity

The antibacterial properties of 3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline have also been investigated. Thiazole derivatives are known for their effectiveness against both Gram-positive and Gram-negative bacteria.

Evaluation of Antibacterial Efficacy

In vitro studies demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These findings indicate that the compound could be a promising candidate for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, 3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline has shown antifungal activity. Studies suggest that it can inhibit the growth of pathogenic fungi such as Candida albicans.

Antifungal Activity Assessment

The antifungal efficacy was evaluated using various strains, with results indicating effective inhibition at low concentrations:

Fungal StrainMIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

These results support the potential use of this compound in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of 3-(2-(Pyrrolidin-1-yl)thiazol-4-yl)aniline can be attributed to its unique structure. The SAR analysis suggests that modifications to the thiazole and pyrrolidine rings can significantly influence its biological efficacy.

Key Findings in SAR Studies

  • Thiazole Ring : Essential for cytotoxic and antimicrobial activity.
  • Pyrrolidine Moiety : Enhances interaction with biological targets.
  • Aniline Group : Modifications can lead to increased potency against specific pathogens.

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